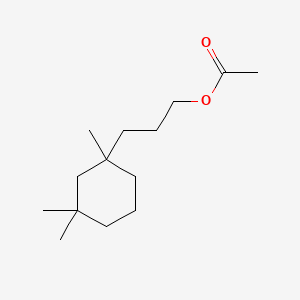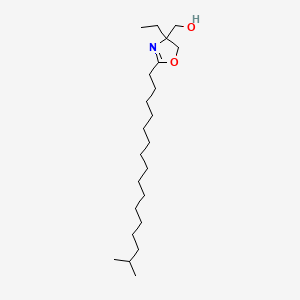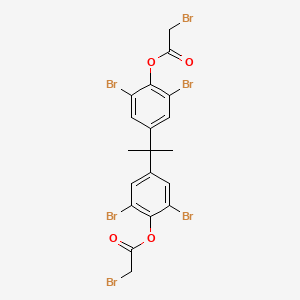![molecular formula C19H41NO3 B12670737 2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol CAS No. 31611-18-4](/img/structure/B12670737.png)
2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol is a chemical compound with the molecular formula C19H41NO3 and a molecular weight of 331.53 g/mol . It is known for its unique structure, which includes a dodecyloxy group attached to a propyl chain, linked to an imino group and bisethanol moieties. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol typically involves the reaction of dodecyloxypropylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the imino linkage and the bisethanol structure .
Industrial Production Methods
In industrial settings, the production of 2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol involves its interaction with lipid bilayers and membrane proteins. The dodecyloxy group facilitates the insertion of the compound into lipid membranes, while the imino and bisethanol moieties interact with polar head groups of lipids and proteins. This interaction can alter membrane fluidity and permeability, affecting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[[3-(Dodecyloxy)ethyl]imino]bisethanol: Similar structure but with an ethyl linkage instead of a propyl chain.
2,2’-[[3-(Dodecyloxy)butyl]imino]bisethanol: Contains a butyl chain instead of a propyl chain.
2,2’-[[3-(Dodecyloxy)methyl]imino]bisethanol: Features a methyl group in place of the propyl chain.
Uniqueness
2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol is unique due to its specific propyl linkage, which provides distinct physicochemical properties compared to its analogs. This unique structure enhances its effectiveness as a surfactant and its ability to interact with lipid membranes, making it particularly valuable in applications requiring precise control over membrane dynamics .
Eigenschaften
CAS-Nummer |
31611-18-4 |
|---|---|
Molekularformel |
C19H41NO3 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
2-[3-dodecoxypropyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C19H41NO3/c1-2-3-4-5-6-7-8-9-10-11-18-23-19-12-13-20(14-16-21)15-17-22/h21-22H,2-19H2,1H3 |
InChI-Schlüssel |
RUDHWNPRHPXUGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


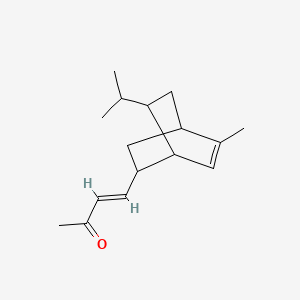
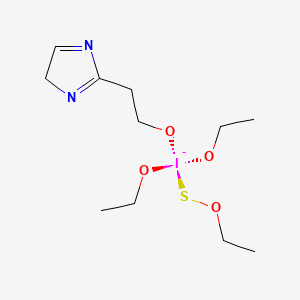
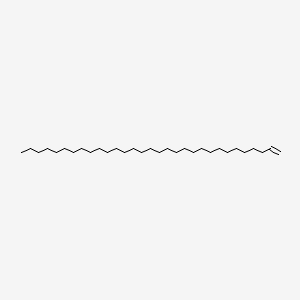
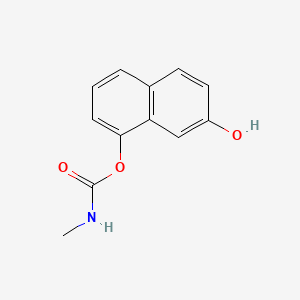
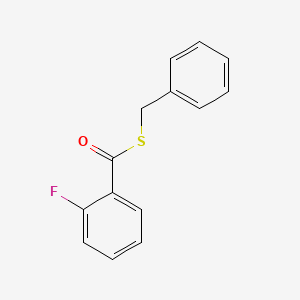
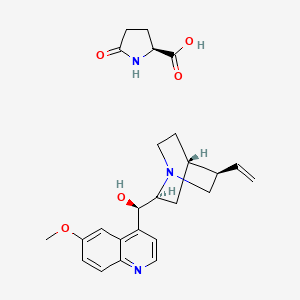
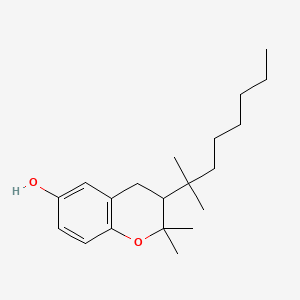
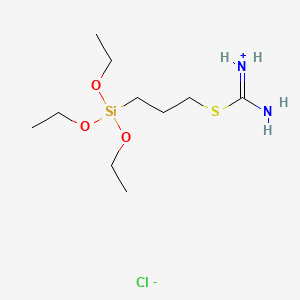
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)
